molecular formula C10H12BrF B6611514 1-(4-bromobutyl)-2-fluorobenzene CAS No. 1343287-81-9

1-(4-bromobutyl)-2-fluorobenzene

Cat. No.: B6611514
CAS No.: 1343287-81-9
M. Wt: 231.10 g/mol
InChI Key: CGNAYVOOGLVBDX-UHFFFAOYSA-N
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Description

1-(4-bromobutyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a 4-bromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromobutyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobutyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

    Substitution Products: Amines, thiols, ethers.

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Alkanes.

Scientific Research Applications

1-(4-bromobutyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromobutyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and material science .

Properties

IUPAC Name

1-(4-bromobutyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNAYVOOGLVBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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